molecular formula C9H18F2N2O2 B2910184 Tert-butyl N-(4-amino-2,2-difluorobutyl)carbamate CAS No. 2228265-84-5

Tert-butyl N-(4-amino-2,2-difluorobutyl)carbamate

Cat. No.: B2910184
CAS No.: 2228265-84-5
M. Wt: 224.252
InChI Key: AYGNQABHJDULCH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-amino-2,2-difluorobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-amino-2,2-difluorobutylamine. The reaction is carried out in the presence of a base such as triethylamine and a coupling agent like di-tert-butyl dicarbonate (Boc2O) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process involves strict control of reaction parameters such as temperature, pressure, and reactant concentrations .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-amino-2,2-difluorobutyl)carbamate involves its ability to protect amino groups by forming stable carbamate linkages. This protection is crucial in multi-step organic syntheses where selective deprotection is required. The compound interacts with molecular targets through hydrogen bonding and van der Waals forces, stabilizing the intermediate structures .

Comparison with Similar Compounds

Uniqueness: Tert-butyl N-(4-amino-2,2-difluorobutyl)carbamate is unique due to its difluorobutyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in complex synthetic pathways where precise control over reaction conditions is necessary .

Properties

IUPAC Name

tert-butyl N-(4-amino-2,2-difluorobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18F2N2O2/c1-8(2,3)15-7(14)13-6-9(10,11)4-5-12/h4-6,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGNQABHJDULCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CCN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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